molecular formula C22H21NO4 B2962777 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1934380-19-4

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B2962777
CAS No.: 1934380-19-4
M. Wt: 363.413
InChI Key: MFMHMHFNWJQMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected derivative of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid (Abh), a conformationally rigid proline analogue. The bicyclo[2.2.1]heptane framework imposes structural constraints, making it valuable in peptide synthesis and drug design for stabilizing secondary structures like β-turns . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonal protection strategy and UV-detectable properties .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)20-13-9-10-14(11-13)23(20)22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-20H,9-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMHMHFNWJQMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core.

    Introduction of the Fmoc group: The fluorenylmethoxycarbonyl group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large-scale production of the diene and dienophile used in the Diels-Alder reaction.

    Optimization of reaction conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced bicyclic structures.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

This compound and its derivatives have applications in:

  • Enzyme Inhibition 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane demonstrates moderate enzyme inhibition activity.
  • Synthesis of Thiazole Derivatives It is used in the synthesis of 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole derivatives, which are screened for antimicrobial properties .
  • Cathepsin C Inhibitors It is used as an inhibitor of Cathepsin C .
  • Fmoc Protecting Group The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it useful in peptide synthesis.
Compound NameBinding Affinity (Ki)Biological Activity
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexaneLow nMPotent enzyme inhibitor
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptaneModerate nMModerate enzyme inhibitor
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]octaneHigh nMWeak enzyme inhibitor

Case Studies

  • Antimicrobial Evaluation of Thiazole Derivatives A study details the synthesis and antimicrobial evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivatives using 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide . The antimicrobial properties of these synthesized compounds were screened for multidrug-resistant microorganism strains . The minimum inhibitory concentration of the tested compounds against Gram-positive bacteria and fungi was higher than 256 μg/mL, but several compounds had activity against Gram-positive strains .

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization. The bicyclic structure provides rigidity and stability, making it an ideal scaffold for various chemical modifications.

Comparison with Similar Compounds

Structural Analogues of Azabicyclo Carboxylic Acids

Table 1: Key Structural and Functional Differences
Compound Name Bicyclo System Substituents Molecular Formula Key Applications Reference
Target Compound : 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid [2.2.1]heptane Fmoc at N2, carboxylic acid at C3 C22H21NO4 Peptide synthesis, peptidomimetics
(3S)-exo-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid [2.2.1]heptane BOC at N2, carboxylic acid at C3 C12H19NO4 Intermediate in DPP-4 inhibitor synthesis (e.g., Neogliptin)
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid [2.2.2]octane Fmoc at N2, carboxylic acid at C6 C21H19NO4 Enhanced rigidity for larger peptide loops
3-{(9H-Fluoren-9-yl)methoxycarbonyl}-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid [3.3.1]nonane Fmoc at N3, difluoro at C9, carboxylic acid at C1 C24H23F2NO4 Improved metabolic stability via fluorination
2-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid (LB-100) [2.2.1]heptane 7-oxa, methylpiperazine at C2 C13H20N2O4 PP2A inhibitor with anticancer activity

Key Comparative Insights

Bicyclo System Variations: The [2.2.1]heptane system (target compound) provides moderate rigidity, ideal for mimicking proline in short peptide turns . The [2.2.2]octane system () offers greater ring size, reducing strain and enabling accommodation of bulkier side chains . The [3.3.1]nonane system () introduces a larger, flatter ring with fluorine atoms enhancing lipophilicity and resistance to enzymatic degradation .

Protecting Group Effects :

  • Fmoc vs. BOC : The Fmoc group (target compound) is base-labile, making it suitable for SPPS, whereas the tert-butoxycarbonyl (BOC) group () requires acidic deprotection, limiting its use in acid-sensitive sequences .

Functional Group Modifications :

  • Fluorination : The difluoro substitution in ’s compound increases electronegativity, improving binding affinity in hydrophobic enzyme pockets .
  • Oxygen Substitution : LB-100 () replaces a nitrogen with oxygen, altering hydrogen-bonding capacity and enhancing solubility .

Synthetic Routes :

  • The target compound is synthesized via Fmoc-Cl coupling to the amine group of Abh, similar to BOC-protected analogues in .
  • Larger bicyclo systems (e.g., [2.2.2]octane) require multistep cycloaddition or ring-expansion strategies, as seen in .

Biological Activity

The compound 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid , often referred to as Fmoc-Azabicyclo acid, is a bicyclic organic molecule characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in both organic synthesis and biological research due to its structural properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H19NO4C_{21}H_{19}NO_4 with a molecular weight of 349.38 g/mol. The bicyclic structure provides rigidity, which is advantageous for various biological interactions.

Biological Activity Overview

Research indicates that the compound exhibits significant biological activity, particularly as an enzyme inhibitor. The following table summarizes its binding affinity and biological activity:

Compound Name Binding Affinity (Ki) Biological Activity
Fmoc-Azabicyclo AcidLow nMPotent enzyme inhibitor
Other derivativesModerate nMModerate enzyme inhibitor
Related compoundsHigh nMWeak enzyme inhibitor

The biological activity of this compound primarily involves its interaction with specific enzyme targets. The presence of the Fmoc group enhances its stability and solubility, facilitating better interaction with biological macromolecules.

Case Studies

  • Enzyme Inhibition Studies : In vitro studies have demonstrated that the compound acts as a potent inhibitor of certain enzymes, showing low nanomolar binding affinities (Ki). This suggests potential therapeutic roles in conditions where these enzymes are overactive, such as certain cancers or metabolic disorders.
  • Binding Affinity Comparison : Research comparing various azabicyclo compounds revealed that 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane derivatives had significantly different binding affinities at the dopamine transporter compared to cocaine, indicating unique mechanisms that could be exploited for drug development .
  • Fluorinated Derivatives : The introduction of fluorine atoms into similar bicyclic structures has been shown to alter their pharmacokinetic properties significantly, enhancing their metabolic stability and distribution within biological systems . This suggests that modifications to the azabicyclo framework could yield compounds with improved therapeutic profiles.

Therapeutic Applications

The potential applications of this compound include:

  • Cancer Therapy : As an enzyme inhibitor, it may play a role in targeting cancer-related pathways.
  • Neurological Disorders : Given its interaction with dopamine transporters, it could be investigated for conditions like Parkinson's disease or addiction therapies.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves introducing the Fmoc-protecting group to the bicyclic amine precursor. A representative method (adapted from similar compounds) includes:

  • Step 1 : Protection of the amine using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., DIPEA).
  • Step 2 : Cyclization to form the 2-azabicyclo[2.2.1]heptane framework via intramolecular alkylation or ring-closing metathesis.
  • Step 3 : Carboxylation at the 3-position using CO₂ or a carboxylation reagent (e.g., CDI-activated CO₂). Purification is achieved via recrystallization or flash chromatography. Yields range from 50–70%, depending on cyclization efficiency .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks (H335 hazard) .
  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent Fmoc group cleavage. Desiccate to avoid hydrolysis. Avoid exposure to strong acids/bases, which degrade the bicyclic structure .

Advanced Research Questions

Q. What analytical techniques confirm structural integrity under varying reaction conditions?

  • Primary methods :
  • 1H/13C NMR : Resolve stereochemistry and bicyclic framework. Key signals include the Fmoc aromatic protons (δ 7.3–7.8 ppm) and bicyclic bridgehead protons (δ 3.5–4.5 ppm) .
  • LC-MS : Monitor molecular ion ([M+H]+ ≈ 377.4 m/z) and detect impurities (e.g., deprotected amine, m/z ~212).
    • Advanced methods :
  • X-ray crystallography : Resolves absolute stereochemistry and ring strain effects.
  • 2D NMR (COSY, NOESY) : Maps through-space couplings in the rigid bicyclic system .

Q. How does the bicyclo[2.2.1]heptane framework influence peptide coupling efficiency?

The rigid norbornane-like structure introduces steric hindrance, slowing coupling kinetics. Mitigation strategies:

  • Use high-efficiency coupling reagents (e.g., HATU, PyBOP) with additives (e.g., Oxyma) to reduce racemization.
  • Optimize solvent polarity (e.g., DMF/DCM mixtures) to balance solubility and reactivity . Comparative studies show 10–20% reduced coupling yields versus linear analogs .

Q. What strategies mitigate racemization during peptide incorporation?

  • Low-temperature synthesis : Conduct couplings at 0–4°C to slow base-catalyzed racemization.
  • Additives : HOBt or Oxyma suppresses epimerization by scavenging free carboxylates.
  • Microwave-assisted SPPS : Reduces reaction time (1–5 min vs. 1–2 hours), minimizing exposure to racemization-prone conditions .

Data Contradiction Analysis

Q. How can conflicting synthesis yields (e.g., 50% vs. 70%) be resolved?

Discrepancies arise from:

  • Cyclization efficiency : Varying ring-closing methods (e.g., alkylation vs. metathesis) impact yields.
  • Work-up protocols : Incomplete extraction (e.g., aqueous vs. organic phase partitioning) or residual solvents affect purity. Resolution : Track intermediates via TLC/LC-MS and optimize cyclization conditions (e.g., catalyst loading, temperature) .

Stability and Decomposition

Q. What are the decomposition products under acidic/basic conditions?

  • Acidic (pH < 3) : Cleavage of the Fmoc group releases CO₂ and 9-fluorenylmethanol. The bicyclic structure remains intact but may undergo ring-opening with prolonged exposure.
  • Basic (pH > 10) : Hydrolysis of the ester/carboxylate groups generates free carboxylic acid derivatives. Monitoring : Use HPLC to detect fluorenyl byproducts (λ = 265 nm) .

Purity Assessment

Q. What impurities are common post-synthesis, and how are they detected?

  • Deprotected amine : Detected via ninhydrin test or LC-MS (lower molecular weight).
  • Solvent residues : Identified via GC-MS (e.g., DMF, ethyl acetate).
  • Cyclization byproducts : Resolved via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.